molecular formula C6H9NO4 B3328697 Methyl 4-hydroxy-5-oxopyrrolidine-2-carboxylate CAS No. 51163-88-3

Methyl 4-hydroxy-5-oxopyrrolidine-2-carboxylate

Cat. No. B3328697
CAS RN: 51163-88-3
M. Wt: 159.14 g/mol
InChI Key: OKJQBJHYKVHRIS-UHFFFAOYSA-N
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Description

“Methyl 4-hydroxy-5-oxopyrrolidine-2-carboxylate” is an organic compound . It is also known as "Methyl (2S4R)-4-Hydroxy-5-oxopyrrolidine-2-carboxylate".


Synthesis Analysis

“Methyl 5-oxo-DL-prolinate” is usually prepared by a chemical reaction. A common method is to react a certain amount of pyrrolidine-2-carboxylic acid with methanol and carry out the esterification reaction under appropriate conditions .


Molecular Structure Analysis

The molecular structure of “Methyl 4-hydroxy-5-oxopyrrolidine-2-carboxylate” is represented by the formula C6H9NO4 . The compound contains a five-membered pyrrolidine ring, which is a nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases .


Chemical Reactions Analysis

The compound is a key chiral precursor in the asymmetric synthesis of natural amino acid analogs, heterocyclic compounds, and other biologically active substances . It has been successfully used in the asymmetric synthesis of a wide range of natural compound analogs .


Physical And Chemical Properties Analysis

“Methyl 4-hydroxy-5-oxopyrrolidine-2-carboxylate” appears as a white crystal or crystalline powder . It has a molecular weight of 143.14g/mol . It is soluble in water, ethanol, and acetone .

Safety and Hazards

The compound is irritating to eyes, respiratory system, and skin . When using or handling this compound, it is recommended to wear appropriate personal protective equipment, including eye and skin protection .

properties

IUPAC Name

methyl 4-hydroxy-5-oxopyrrolidine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO4/c1-11-6(10)3-2-4(8)5(9)7-3/h3-4,8H,2H2,1H3,(H,7,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKJQBJHYKVHRIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(C(=O)N1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-hydroxy-5-oxopyrrolidine-2-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 4-hydroxy-5-oxopyrrolidine-2-carboxylate
Reactant of Route 2
Methyl 4-hydroxy-5-oxopyrrolidine-2-carboxylate
Reactant of Route 3
Methyl 4-hydroxy-5-oxopyrrolidine-2-carboxylate
Reactant of Route 4
Methyl 4-hydroxy-5-oxopyrrolidine-2-carboxylate
Reactant of Route 5
Reactant of Route 5
Methyl 4-hydroxy-5-oxopyrrolidine-2-carboxylate
Reactant of Route 6
Methyl 4-hydroxy-5-oxopyrrolidine-2-carboxylate

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